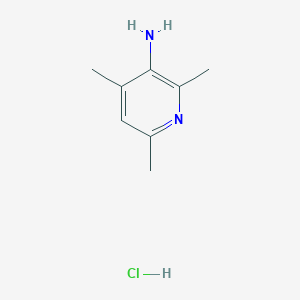

2,4,6-Trimethylpyridin-3-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,4,6-Trimethylpyridin-3-amine hydrochloride” is a chemical compound with the empirical formula C8H12N2 . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements . This compound is part of a group of substances known as collidines .

Molecular Structure Analysis

The molecular structure of “2,4,6-Trimethylpyridin-3-amine hydrochloride” consists of a pyridine ring substituted with three methyl groups . The molecular weight of the compound is 136.19 .Physical And Chemical Properties Analysis

“2,4,6-Trimethylpyridin-3-amine hydrochloride” is a solid compound . Its molecular formula is C8H12N2 and it has a molecular weight of 136.19 .Scientific Research Applications

Hydrophobic and Hydrophilic Interactions

Research by Marczak and Banaś (2001) investigated the hydrophobic and hydrophilic interactions of 2,4,6-trimethylpyridine with water, emphasizing the molecule's mixed hydrophobic–hydrophilic nature. This study provided insights into the unique interaction characteristics of 2,4,6-trimethylpyridine in aqueous solutions, demonstrating its ability to form clathrate-like structures and hydrogen bonds with water molecules (Marczak & Banaś, 2001).

Synthesis of Metal Complexes

Fuhrmann et al. (1996) explored the synthesis of octahedral group 4 metal complexes containing amine, amido, and aminopyridinato ligands. These complexes, including 2,4,6-trimethylpyridine derivatives, demonstrated significant applications in the oligo- and polymerization of alpha-olefins (Fuhrmann et al., 1996).

Antiangiogenic and Antitumor Activities

Kim et al. (2014) developed a synthetic strategy for a range of 6-amino-2,4,5-trimethylpyridin-3-ols from pyridoxine·HCl, demonstrating their potential as antiangiogenic agents with significant antitumor activities (Kim et al., 2014).

Catalytic Applications in Organic Synthesis

Shimizu et al. (1992) studied the catalytic properties of 2,4,6-trimethylpyridine in the oxidation of phenols to p-benzoquinones. The research highlighted its efficiency as a co-catalyst in this process, demonstrating its significance in organic synthesis (Shimizu et al., 1992).

Neurotropic Activity Studies

Zaliznaya et al. (2020) investigated the neurotropic activity of 2,3,3-trimethyl-2,3,5,6,7,8-hexahydro-1 H -pyrrolo[3,4- b ]quinolin-9-amine, a derivative of 2,4,6-trimethylpyridine. This study revealed insights into its impact on motor activity in mice, indicating potential for further research in bioactive molecules related to 4-aminopyridine derivatives (Zaliznaya et al., 2020).

Safety and Hazards

properties

IUPAC Name |

2,4,6-trimethylpyridin-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-5-4-6(2)10-7(3)8(5)9;/h4H,9H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHBIFHHMFAGOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1N)C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Trimethylpyridin-3-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2353718.png)

![1-[(4-Fluorophenyl)methoxy]-3-nitrobenzene](/img/structure/B2353719.png)

![2-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2353724.png)

![3-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2353728.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2353731.png)

![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2353733.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2353734.png)

![2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde](/img/structure/B2353735.png)

![3-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]pyrazine-2-carbonitrile](/img/structure/B2353737.png)

![6-ethyl-1,3-dimethyl-5-((2-oxopropyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353738.png)

![7-[(2-chlorophenyl)methyl]-1-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/no-structure.png)